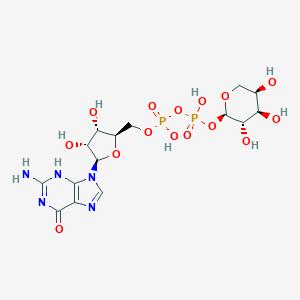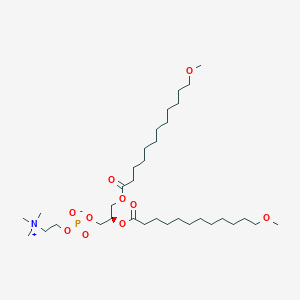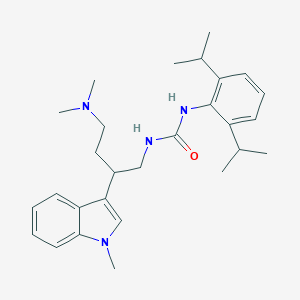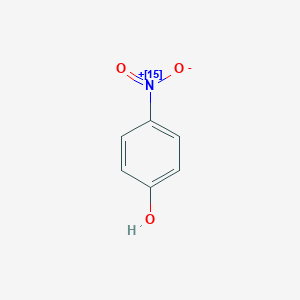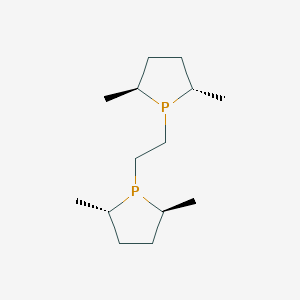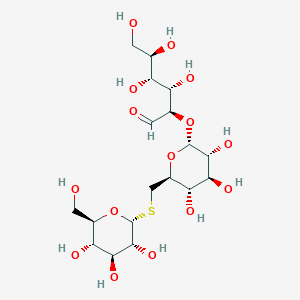![molecular formula C14H14FNO2S B140120 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-76-0](/img/structure/B140120.png)
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid is a synthetic organic compound known for its applications in various scientific fields. This compound is characterized by the presence of a thiazolyl group, a fluorophenyl group, and a propanoic acid moiety. It is often used in biochemical assays and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dimethylthiazole with 3-fluorobenzaldehyde under acidic conditions to form an intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In cell viability assays and as a probe for studying cellular metabolism.
Industry: Used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular enzymes and receptors. It is known to inhibit certain metabolic pathways by binding to specific enzymes, thereby affecting cellular respiration and energy production. The molecular targets include mitochondrial dehydrogenases and other key enzymes involved in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- 2,5-Diphenyltetrazolium bromide (DTT)
- Thiazolyl blue tetrazolium bromide (TB)
Uniqueness
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in specific biochemical assays and research applications where other similar compounds may not be as effective.
Properties
CAS No. |
138568-76-0 |
|---|---|
Molecular Formula |
C14H14FNO2S |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
2-[4-(4,5-dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C14H14FNO2S/c1-7(14(17)18)10-4-5-11(12(15)6-10)13-16-8(2)9(3)19-13/h4-7H,1-3H3,(H,17,18) |
InChI Key |
YVWIHYKZEBWCOL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F)C |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


